Thiazopyr

Vue d'ensemble

Description

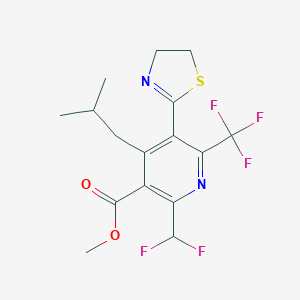

Thiazopyr is a selective preemergence herbicide primarily used to control grass weeds in various crops, including citrus, cotton, corn, peanuts, soybeans, and potatoes . It is known for its ability to inhibit microtubule assembly, which is crucial for cell division in plants . The chemical name of this compound is 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester .

Méthodes De Préparation

Thiazopyr can be synthesized through a multi-step process starting from ethyl trifluoroacetylacetate and isobutyraldehyde . The initial step involves the formation of a substituted pyran ring, followed by amination, dehydration, and reaction with DBU to obtain a substituted pyridine dicarboxylate . This intermediate is then subjected to hydrolysis, acidification, and acylation to produce the desired this compound compound . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Analyse Des Réactions Chimiques

Thiazopyr undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohol derivatives .

Applications De Recherche Scientifique

Introduction to Thiazopyr

This compound is a synthetic herbicide primarily used for the pre-emergent control of various broadleaf weeds and annual grasses. Its chemical structure, C16H17F5N2O2S, allows it to effectively inhibit weed growth while minimizing harm to crops. This article delves into the scientific research applications of this compound, focusing on its effects, mechanisms, and case studies that illustrate its utility and implications in agriculture and environmental science.

Herbicidal Properties

This compound is widely recognized for its effectiveness as a herbicide. It targets a range of weeds, including:

- Chickweed

- Lambsquarters

- Pigweed

- Crabgrass

- Foxtail

The compound functions by inhibiting specific metabolic pathways in plants, preventing their growth during critical developmental stages. Research indicates that this compound is particularly effective in pre-emergent applications, where it can significantly reduce weed populations before they establish themselves in agricultural settings .

Environmental Impact Studies

This compound's environmental impact has been the subject of various studies. Notably, it has been shown to enhance the hepatic metabolism and excretion of thyroid hormones in laboratory animals, raising concerns about its potential endocrine-disrupting effects. Investigations into its carcinogenic potential have yielded mixed results, with some studies indicating no significant mutagenic or genotoxic effects in various test systems .

Case Study: Thyroid Function Disruption

A study conducted on rats demonstrated that this compound exposure led to significant changes in thyroid hormone levels, including increases in TSH and decreases in T4. These findings suggest a potential mechanism through which this compound may influence thyroid function and possibly induce thyroid tumors through hormonal feedback disruption .

Toxicological Assessments

Toxicological assessments have established this compound's safety profile under specific conditions. Acute toxicity studies indicate that the compound has an LD50 of approximately 2180 mg/kg when administered orally to rats, categorizing it as moderately toxic . Long-term exposure studies have explored its effects on various organ systems, particularly focusing on liver and thyroid health.

Selectivity in Crop Protection

This compound has been studied for its selectivity towards certain crops, such as olives. Research indicates that application rates and timing can significantly influence the effectiveness of this compound while minimizing damage to desirable plants . This selectivity is crucial for integrated pest management strategies that aim to balance weed control with crop safety.

Comprehensive Data Table

Mécanisme D'action

Thiazopyr exerts its effects by inhibiting microtubule assembly in plant cells . This inhibition disrupts cell division, leading to the death of the targeted weeds . The molecular targets of this compound include tubulin proteins, which are essential for microtubule formation . The pathways involved in this mechanism include the disruption of the mitotic spindle, which is crucial for chromosome segregation during cell division .

Comparaison Avec Des Composés Similaires

Thiazopyr is unique compared to other similar compounds due to its specific inhibition of microtubule assembly . Similar compounds include other herbicides like dithiopyr, oxadiazon, and prodiamine . While these compounds also target microtubules, this compound’s unique chemical structure allows for more effective preemergence control of grass weeds . Additionally, this compound has a broader spectrum of activity and can be used on a wider variety of crops compared to its counterparts .

Activité Biologique

Thiazopyr is a herbicide primarily used for weed control in various agricultural settings. Its biological activity is of significant interest due to its effects on both target and non-target organisms, including potential implications for human health. This article reviews the biological activity of this compound, focusing on its metabolic pathways, effects on thyroid function, and potential carcinogenicity.

Metabolic Pathways and Deactivation

This compound undergoes metabolic deactivation primarily through hydrolysis by esterases found in animal liver tissues. A study involving 15 animal species demonstrated varying levels of this compound esterase activity, with notable activity observed in bovine, rabbit, and pigeon liver extracts. This suggests that the metabolic fate of this compound may differ significantly across species, influencing its environmental persistence and toxicity profiles .

Table 1: Esterase Activity in Different Animal Species

| Animal Species | Esterase Activity (µmol/min/g liver) |

|---|---|

| Bovine | High |

| Rabbit | Moderate |

| Pigeon | High |

| Rat | Low |

| Mouse | Moderate |

Effects on Thyroid Function

This compound has been implicated in disrupting thyroid hormone metabolism. Research indicates that exposure to this compound may enhance hepatic metabolism and excretion of thyroid hormones. This effect raises concerns regarding its potential endocrine-disrupting capabilities, particularly in sensitive populations such as pregnant women and children .

Carcinogenic Potential

The carcinogenic potential of this compound has been a subject of investigation, particularly regarding its effects when administered at high doses in rodent models. The U.S. Environmental Protection Agency (EPA) has evaluated the evidence surrounding this compound's carcinogenicity, concluding that while some studies suggest a link to tumor formation in rodents, these findings may not be relevant to human health due to differences in metabolic pathways .

Case Study: Rodent Studies on this compound

In a notable study, rodents exposed to high doses of this compound exhibited changes in erythrocyte counts and potential liver lesions. However, the EPA has argued that these effects are often reversible and occur at doses much higher than those typically encountered by humans .

Environmental Impact and Residue Analysis

This compound's biological activity extends beyond direct toxicity; it also affects soil microbial communities and plant growth. A field study demonstrated that this compound-treated seedlings of Bidens pilosa matured normally and produced seeds, indicating that while it effectively controls weeds, it may also stimulate certain plant species under specific conditions .

Table 2: Residue Levels of this compound in Environmental Samples

| Sample Type | Average Residue Level (mg/kg) |

|---|---|

| Soil (compost-amended) | 0.05 |

| Soil (non-amended) | 0.02 |

| Oolong tea | Trace levels detected |

Propriétés

IUPAC Name |

methyl 2-(difluoromethyl)-5-(4,5-dihydro-1,3-thiazol-2-yl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F5N2O2S/c1-7(2)6-8-9(15(24)25-3)11(13(17)18)23-12(16(19,20)21)10(8)14-22-4-5-26-14/h7,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJZJEYQBAAWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=NC(=C1C(=O)OC)C(F)F)C(F)(F)F)C2=NCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F5N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032488 | |

| Record name | Thiazopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light orange solid; [Merck Index] Light tan solid with an odor of sulfur; [HSDB] Light tan crystalline solid; [MSDSonline] | |

| Record name | Thiazopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In organic solvents at 20 °C (g/100 ml): methanol = 28.7; hexane = 3.06, In water, 2.5 mg/l @ 20 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3777 g/ml @ 25 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000225 [mmHg], 2.25X10-6 mm Hg @ 25 °C | |

| Record name | Thiazopyr | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7400 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: Inhibits cell division by disrupting spindle microtubule formation. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light tan granular solid, Light tan crystalline solid | |

CAS No. |

117718-60-2 | |

| Record name | Thiazopyr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117718-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazopyr [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117718602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazopyr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 2-(difluoromethyl)-5-(4,5-dihydro-2-thiazolyl)-4-(2-methylpropyl)-6-(trifluoromethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOPYR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEQ9R142XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77.3-79.1 °C | |

| Record name | THIAZOPYR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7015 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does thiazopyr work as a herbicide?

A1: this compound disrupts cell division by inhibiting microtubule assembly in plants. [] This disruption prevents the formation of mitotic spindles, essential for cell division, ultimately leading to plant death. []

Q2: Does this compound affect established plants?

A3: this compound primarily acts as a pre-emergent herbicide, targeting germinating seeds and seedlings. It generally has limited effects on established plants. [, ]

Q3: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H15F5N4O2S, and its molecular weight is 410.37 g/mol. []

Q4: Is there spectroscopic data available for this compound?

A5: Yes, various analytical methods are employed for this compound characterization and quantification, including gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and differential pulse polarography. [, , ]

Q5: Does the addition of organic matter to soil influence this compound degradation?

A7: Research suggests that the addition of fresh compost can significantly decrease the degradation rate of this compound, while compost mineralized in the field has a smaller influence. []

Q6: Are there any computational models for predicting this compound activity?

A6: While specific QSAR models for this compound are not extensively discussed in the provided literature, computational methods could be employed to explore the relationship between its structure and herbicidal activity.

Q7: How does the ester group in this compound contribute to its activity?

A9: Studies suggest that the metabolic deactivation of this compound involves the hydrolysis of its ester group to a less active carboxylic acid metabolite. [, ] This suggests the importance of the ester group for its herbicidal activity.

Q8: What formulation strategies are employed to enhance this compound efficacy?

A10: this compound is often formulated as granules (e.g., Visor 2.5G) for soil application. [] These formulations allow for better soil penetration and release, maximizing its pre-emergent activity.

Q9: What are the environmental concerns associated with this compound use?

A11: While this compound is considered relatively safe for mammals and birds, it can have adverse effects on aquatic organisms. [] Its potential to leach into groundwater is a concern, and monitoring programs have been established in regions where it is extensively used. []

Q10: Are there any regulations regarding the use and disposal of this compound?

A10: Yes, various regulatory agencies, including the U.S. Environmental Protection Agency (EPA), have established guidelines for the safe use, handling, and disposal of this compound to minimize its environmental impact.

Q11: How is the efficacy of this compound evaluated?

A13: The efficacy of this compound is primarily assessed through greenhouse and field trials. These studies involve evaluating its impact on weed control, crop safety, and potential for carryover effects on subsequent crops. [, , , , ]

Q12: Are there any known cases of weed resistance to this compound?

A12: While specific cases of resistance are not discussed in the provided literature, continuous use of any herbicide can potentially lead to the development of resistance in weed populations.

Q13: What analytical methods are used to detect and quantify this compound residues in environmental samples?

A16: Common techniques include gas chromatography with nitrogen-phosphorus detection (GC-NPD) and gas chromatography-mass spectrometry (GC-MS) for analyzing this compound residues in soil and plant tissues. [, ]

Q14: What are the primary routes of this compound degradation in the environment?

A18: Microbial degradation plays a significant role in breaking down this compound in soil. [] Other factors influencing degradation include temperature and soil moisture.

Q15: How does the solubility of this compound affect its herbicidal activity?

A19: this compound has low water solubility, which contributes to its longer persistence in soil and its ability to be taken up by plant roots. []

Q16: How are analytical methods for this compound validated?

A20: Validation typically involves assessing parameters like accuracy, precision, specificity, linearity, and the limit of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. [, ]

Q17: Is this compound biodegradable?

A21: Yes, this compound undergoes biodegradation in the environment, primarily mediated by soil microorganisms. [] The rate of degradation is influenced by factors like temperature, moisture, and soil type.

Q18: What are some alternative weed control methods to this compound application?

A22: Alternatives include cultural practices (crop rotation, cover cropping), mechanical weed control, and the use of other herbicides with different modes of action. [] Integrated weed management strategies often combine different approaches for sustainable and effective weed control.

Q19: What research infrastructure is essential for studying herbicides like this compound?

A19: Key resources include controlled environment growth chambers, analytical chemistry laboratories equipped for residue analysis (GC-MS, HPLC), and field research stations for conducting efficacy trials under various environmental conditions.

Q20: When was this compound introduced as a herbicide?

A24: this compound was first registered as a herbicide in the United States in the early 1990s. [] Its introduction provided a new option for pre-emergent weed control in various crops, including cotton and citrus.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.